

Technical Guide: Solubility & Stability Profile of Methyl 5-formyl-2-nitrobenzoate

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Compound of Interest

Compound Name: Methyl 5-formyl-2-nitrobenzoate

CAS No.: 133719-04-7

Cat. No.: B2895648

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CAS: 133719-04-7 Formula: C

H

NO

Molecular Weight: 209.16 g/mol [1][2]

Part 1: Executive Summary & Physicochemical Core

Methyl 5-formyl-2-nitrobenzoate is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly those requiring functionalization at the meta position relative to the nitro group. Its utility lies in its dual electrophilic centers—the formyl (aldehyde) and methoxycarbonyl (ester) groups—anchored by an electron-withdrawing nitro moiety.

However, this high reactivity imposes strict stability constraints. The compound acts as a "chemical chameleon," susceptible to rapid oxidative degradation and hydrolytic cleavage if not managed under rigorous environmental controls. This guide defines the solubility parameters and stability boundaries necessary to maintain compound integrity during storage and processing.

Physicochemical Profile[1][2][4][5][6][7][8][9]

Property	Value / Characteristic	Implication for Handling
Physical State	Pale yellow to off-white solid	Visual inspection for darkening (oxidation indicator).
LogP (Predicted)	~1.19 - 1.25	Lipophilic; poor aqueous solubility.
pKa (Conjugate Acid)	~2.5 - 3.0 (estimated for parent acid)	Ester hydrolysis yields a relatively strong acid.
H-Bond Acceptors	5 (Nitro, Ester, Aldehyde)	Soluble in polar aprotic solvents (DMSO, DMF).
Melting Point	85°C - 90°C (Analogous)	Thermal sensitivity; avoid temperatures >40°C.

Part 2: Solubility Architecture

The solubility of **methyl 5-formyl-2-nitrobenzoate** is governed by its aromatic nitro group and ester functionality. It exhibits a "like-dissolves-like" profile typical of moderately polar organic nitrated esters.

Solvent Compatibility Matrix

Solvent Class	Representative Solvents	Solubility Rating	Operational Notes
Chlorinated	Dichloromethane (DCM), Chloroform	High (>50 mg/mL)	Primary Choice. Ideal for extraction and short-term handling.
Polar Aprotic	DMSO, DMF, Acetonitrile	High (>100 mg/mL)	Storage Choice. Use anhydrous DMSO for stock solutions.
Polar Protic	Methanol, Ethanol	Moderate (10-30 mg/mL)	Risk. Potential for transesterification or acetal formation over time.
Non-Polar	Hexanes, Heptane	Low (<1 mg/mL)	Anti-Solvent. Useful for precipitation/crystallization.
Aqueous	Water, PBS (pH 7.4)	Negligible	Requires co-solvent (e.g., 10% DMSO) for biological assays.

Dissolution Protocol (Self-Validating)

To ensure complete dissolution without degradation:

- Weighing: Weigh the solid into an amber glass vial (UV protection).
- Solvent Addition: Add anhydrous DMSO or DCM.
- Agitation: Vortex for 30 seconds. Do not sonicate for >2 minutes to avoid heating.
- Validation: Visually inspect for particulates against a dark background. If clear, verify concentration via HPLC (Peak Area vs. Standard).

Part 3: Stability & Degradation Mechanisms

The stability of **methyl 5-formyl-2-nitrobenzoate** is compromised by three primary vectors: Oxidation (Aldehyde), Hydrolysis (Ester), and Photolysis (Nitro).

Oxidative Instability (The Aldehyde Vector)

The C-5 formyl group is highly susceptible to autoxidation, converting the compound into methyl 5-carboxy-2-nitrobenzoate. This reaction is accelerated by trace metals and radical initiators in the air.

- Mitigation: Store under Nitrogen or Argon atmosphere.

Hydrolytic Instability (The Ester Vector)

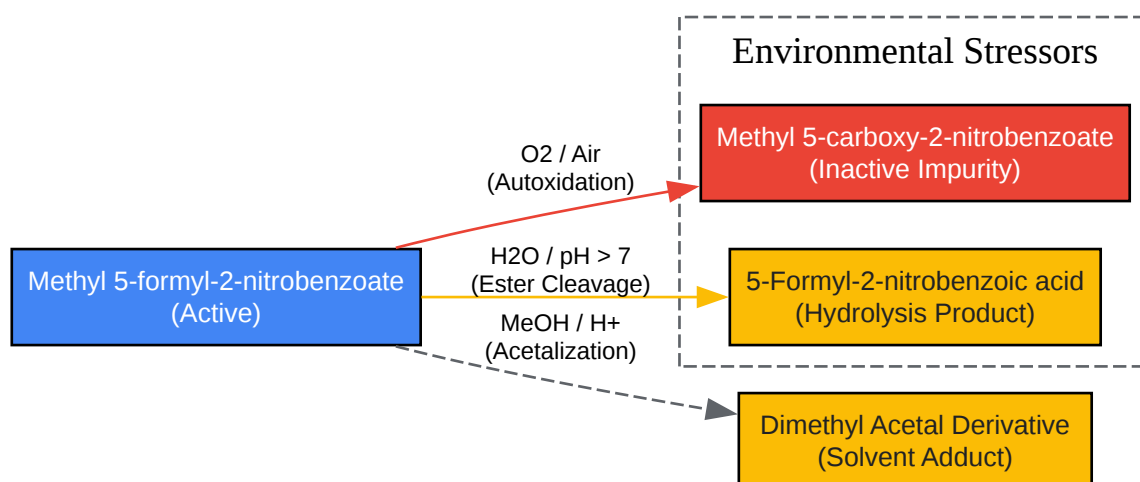
The electron-withdrawing nitro group at the ortho position activates the ester carbonyl, making it more susceptible to nucleophilic attack (hydrolysis) than a standard benzoate.

- Acidic pH: Slow hydrolysis to 5-formyl-2-nitrobenzoic acid.
- Basic pH: Rapid hydrolysis; Aldehyde may also undergo Cannizzaro disproportionation.
- Mitigation: Maintain pH < 7.0 in aqueous mixtures; strictly anhydrous organic storage.

Photostability

Nitroaromatics are notoriously photolabile. UV exposure can induce nitro-to-nitroso rearrangements or radical abstraction pathways, leading to darkening of the solid.

Degradation Pathway Diagram



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Figure 1: Primary degradation pathways. The aldehyde oxidation (Red) is the dominant risk in air, while hydrolysis (Yellow) dominates in aqueous media.

Part 4: Handling & Storage Protocols[10]

To maximize shelf-life and experimental reproducibility, the following protocols must be strictly adhered to.

Storage Specifications

- Temperature: -20°C (Long-term) or 4°C (Short-term < 1 week).
- Atmosphere: Inert gas overlay (Argon preferred over Nitrogen due to density).
- Container: Amber borosilicate glass with PTFE-lined caps. Avoid plastics that may leach plasticizers soluble in DMSO.

Stability Monitoring Workflow (HPLC)

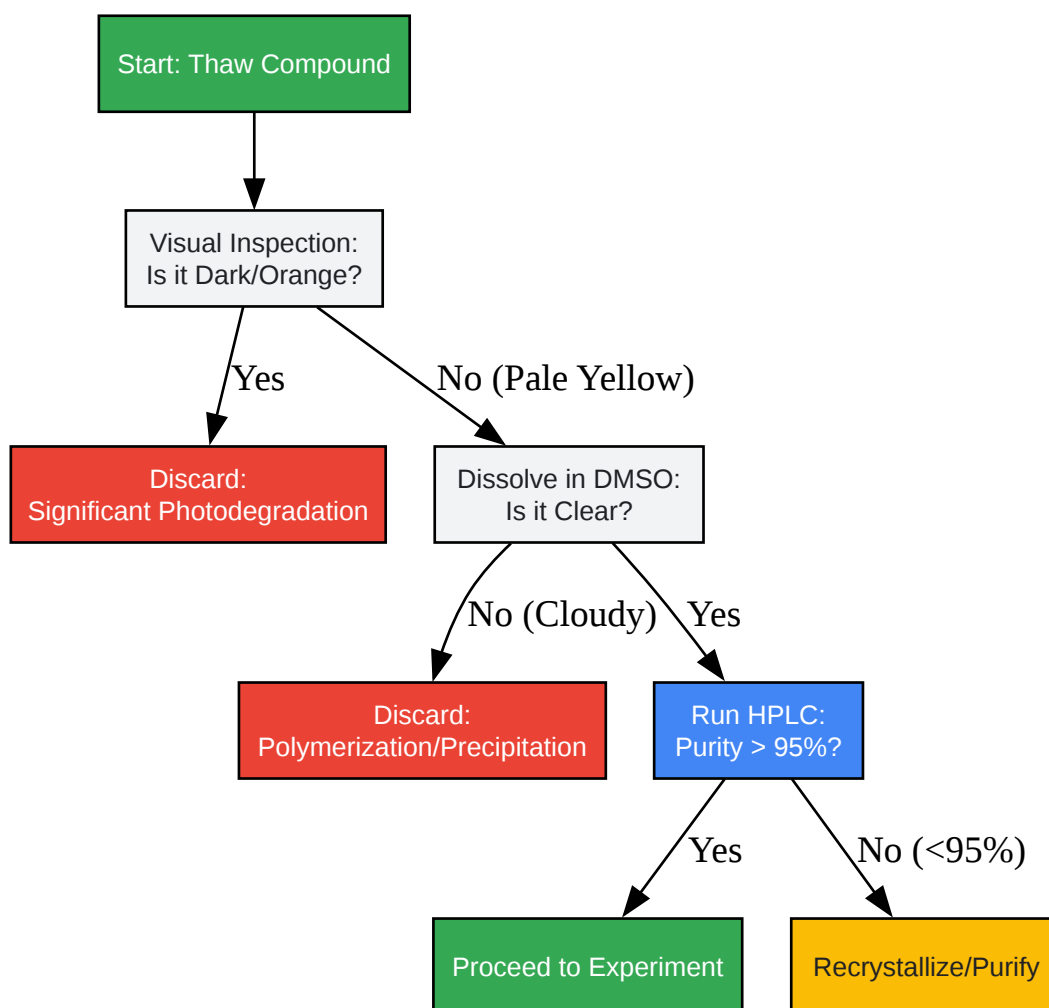
Researchers should validate compound purity prior to critical assays using this standardized method.

HPLC Conditions:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 μm).

- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (Aromatic) and 280 nm (Nitro/Aldehyde).

Decision Logic for Compound Use



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Figure 2: Quality Control Decision Tree. A self-validating workflow to prevent the use of degraded material in sensitive assays.

References

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